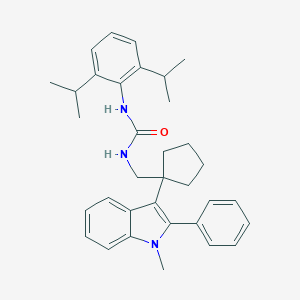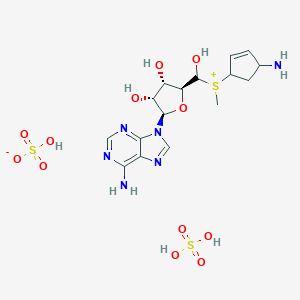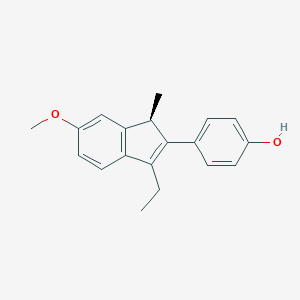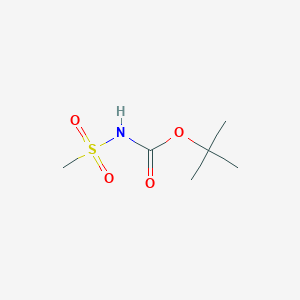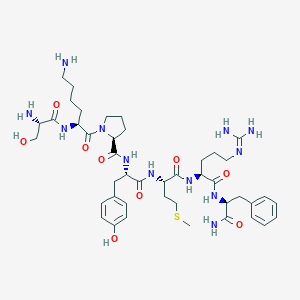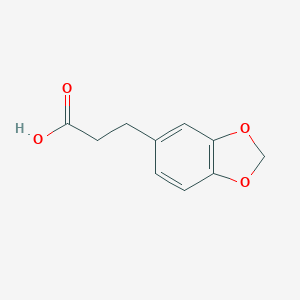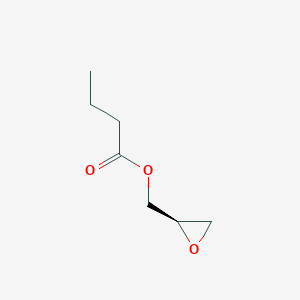
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine, also known as MSX-4, is a xanthine derivative that has been studied for its potential therapeutic applications. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders. In
Mécanisme D'action
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine acts as a selective antagonist of the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. By blocking this receptor, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine increases dopamine release in the brain, leading to enhanced cognitive function and memory. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Effets Biochimiques Et Physiologiques
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have significant effects on the central nervous system. It has been shown to enhance cognitive function and memory in animal models, and has been studied for its potential as a treatment for various neurological disorders. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A2A receptor, making it a useful tool for studying the role of this receptor in the brain. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have significant effects on cognitive function and memory, making it a promising candidate for the development of new treatments for neurological disorders. However, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has some limitations for lab experiments, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine. One potential direction is the development of new treatments for neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine may have applications in the field of cognitive enhancement, particularly in the areas of learning and memory. Further research is needed to fully understand the potential therapeutic applications of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine and to develop new treatments based on its mechanism of action.
Méthodes De Synthèse
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine can be synthesized using a multi-step process that involves the reaction of 8-bromotheophylline with 4-propenylphenol, followed by the addition of propylamine and propyl bromide. The resulting product is then treated with a base, resulting in the formation of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been studied extensively for its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, including its ability to enhance cognitive function and memory. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Numéro CAS |
151539-44-5 |
|---|---|
Nom du produit |
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine |
Formule moléculaire |
C23H30N4O3 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
7-methyl-8-[(E)-2-(4-propoxyphenyl)ethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C23H30N4O3/c1-5-14-26-21-20(22(28)27(15-6-2)23(26)29)25(4)19(24-21)13-10-17-8-11-18(12-9-17)30-16-7-3/h8-13H,5-7,14-16H2,1-4H3/b13-10+ |
Clé InChI |
JTWPSKSASMNZAW-UHFFFAOYSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCCC)C |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCCC)C |
Synonymes |
(E)-1,3-Dipropyl-7-methyl-8-(2-(4-propoxyphenyl)ethenyl)-3,7-dihydro-1 H-purine-2,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



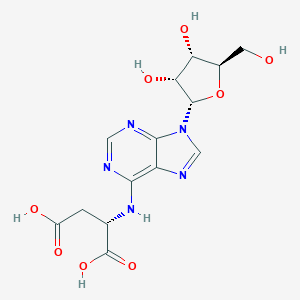
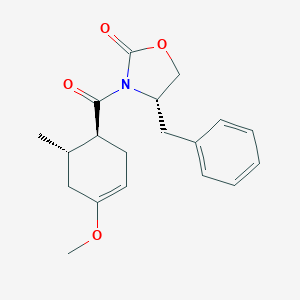
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)



